molecular formula C21H26N4O2S B486184 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 825608-27-3

1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B486184
CAS No.: 825608-27-3
M. Wt: 398.5g/mol
InChI Key: YZFVLCOFWOQKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The incorporation of a mesitylsulfonyl group and a piperazine ring enhances the compound’s biological activity and stability, making it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-((4-(mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

1-((4-(Mesitylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of a benzimidazole core, a piperazine ring, and a mesitylsulfonyl group, which collectively contribute to its diverse pharmacological activities and stability .

Properties

IUPAC Name

1-[[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-16-12-17(2)21(18(3)13-16)28(26,27)25-10-8-23(9-11-25)15-24-14-22-19-6-4-5-7-20(19)24/h4-7,12-14H,8-11,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFVLCOFWOQKIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CN3C=NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.